4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate
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Overview
Description
4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate is an organic compound with the molecular formula C17H12BrNO4These compounds are characterized by having an amino group attached to the gamma carbon atom .
Preparation Methods
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate involves several steps. One common method includes the reaction of 4-bromobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2,5-Dioxopyrrolidin-1-yl)phenyl 4-bromobenzoate can be compared with other similar compounds, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is known for its role in improving monoclonal antibody production in cell cultures.
4-[4-(2,5-Dioxopyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: This compound has been studied for its potential therapeutic applications and biological activities.
Properties
Molecular Formula |
C17H12BrNO4 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO4/c18-12-3-1-11(2-4-12)17(22)23-14-7-5-13(6-8-14)19-15(20)9-10-16(19)21/h1-8H,9-10H2 |
InChI Key |
KHPSFQSZDJTWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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